5-O-methylcelebixanthone
Description
5-O-Methylcelebixanthone is a prenylated xanthone derivative with the molecular formula C₂₀H₂₀O₆ . It is structurally characterized by hydroxy groups at positions 3 and 8, methoxy groups at positions 2 and 4, and a prenyl substituent at position 1 of the xanthone core . This compound is primarily isolated from the roots of Cratoxylum cochinchinense, a plant traditionally used in Southeast Asian medicine .
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,8-dihydroxy-2,4-dimethoxy-1-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)8-9-11-14-16(22)15-12(21)6-5-7-13(15)26-19(14)20(25-4)17(23)18(11)24-3/h5-8,21,23H,9H2,1-4H3 |
InChI Key |
AIBPYVNEBSHOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)O)OC)OC3=CC=CC(=C3C2=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivities :
- Antimalarial Activity: It shows moderate antimalarial activity against Plasmodium falciparum (IC₅₀ = 3.2 µg/mL), outperforming beta-mangostin (IC₅₀ = 7.2 µg/mL) but underperforming cochinchinone C (IC₅₀ = 2.6 µg/mL) .
Structural Comparison with Analogous Xanthones
The bioactivity of xanthones is highly dependent on substituent patterns. Below is a comparative analysis of 5-O-methylcelebixanthone and its analogs:
Key Structural Features:
- 5-O-Methylcelebixanthone : Methoxy group at C-5, prenyl at C-1, hydroxyls at C-3/C-8 .
- Celebixanthone : Hydroxyl group at C-5 instead of methoxy .
- Cochinchinone A: Geranyl group at C-4, enhancing cytotoxicity .
- Beta-Mangostin : Methoxy at C-3, linked to antimalarial potency .
Cytotoxic Activity: Substituent-Driven Trends
The cytotoxic effects of xanthones against the NCI-H187 cell line correlate with specific substituents:
Mechanistic Insights :
- The C-5 hydroxyl in celebixanthone enhances hydrogen bonding with cellular targets, improving cytotoxicity .
- The geranyl group in cochinchinone A increases lipophilicity, facilitating membrane penetration .
- Methoxy groups (e.g., at C-5 in 5-O-methylcelebixanthone) reduce polarity, diminishing interactions with hydrophilic targets .
Antimalarial Activity: Role of Functional Groups
Antimalarial efficacy against Plasmodium falciparum varies with substituent chemistry:
Critical Observations :
Future Research :
- Synthetic modification of 5-O-methylcelebixanthone’s C-5 methoxy to hydroxyl could restore cytotoxicity while retaining antimalarial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
